molecular formula C8H8N2O B1600301 2-Ethyloxazolo[4,5-B]pyridine CAS No. 52333-88-7

2-Ethyloxazolo[4,5-B]pyridine

Cat. No. B1600301
CAS RN: 52333-88-7
M. Wt: 148.16 g/mol
InChI Key: MJJNKEZINFMDHB-UHFFFAOYSA-N
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Description

2-Ethyloxazolo[4,5-b]pyridine is an organic compound with the chemical formula C7H7NO. It is a heterocyclic compound containing an oxazole ring and a pyridine ring. 2-Ethyloxazolo[4,5-b]pyridine is a colourless solid that is soluble in polar organic solvents such as acetone, ethyl acetate, and chloroform. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

Agriculture: Pesticide Synthesis

In the agricultural sector, this compound is explored for its use in the synthesis of pesticides. The pyridine scaffold, to which 2-Ethyloxazolo[4,5-B]pyridine belongs, is a key component in many plant protection chemicals . It may modify the properties of compounds, sometimes changing their application, and can be a unique pharmacophore.

Material Science: Nanotechnology

2-Ethyloxazolo[4,5-B]pyridine is being studied for its applications in material science, particularly in the creation of magnetically recoverable nano-catalysts. These catalysts are used in chemical reactions and have advantages like high surface area, simple preparation, and modification .

Industrial Applications: Chemical Synthesis

This compound is also significant in industrial applications, particularly in chemical synthesis where it may serve as an intermediate or a catalyst in various reactions. Its physicochemical properties like boiling point and solubility are crucial for its industrial utility .

Environmental Science: Pollution Control

Research is being conducted to explore the use of 2-Ethyloxazolo[4,5-B]pyridine in environmental applications, such as pollution control. Its potential for creating environmentally friendly chemicals is of particular interest .

Biochemistry: Molecular Biology Research

In biochemistry, 2-Ethyloxazolo[4,5-B]pyridine is used in molecular biology research. It may be involved in the study of biological pathways and the synthesis of biologically relevant compounds .

Pharmacology: Therapeutic Agents

The compound’s role in pharmacology is significant, with studies focusing on its incorporation into therapeutic agents. Its structural features make it suitable for designing drugs with high potency and selectivity .

Chemistry: Research and Development

Lastly, in the field of chemistry, 2-Ethyloxazolo[4,5-B]pyridine is a subject of ongoing research and development. It is a part of studies aiming to discover new synthetic pathways and chemical properties .

properties

IUPAC Name

2-ethyl-[1,3]oxazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-2-7-10-8-6(11-7)4-3-5-9-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJNKEZINFMDHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(O1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437112
Record name 2-ETHYLOXAZOLO[4,5-B]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyloxazolo[4,5-B]pyridine

CAS RN

52333-88-7
Record name 2-ETHYLOXAZOLO[4,5-B]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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